Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a hydroxyl group at the second position and a tetradecyloxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxybenzaldehyde with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(tetradecyloxy)benzoic acid.
Reduction: Formation of 2-hydroxy-4-(tetradecyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- involves its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its capacity to donate hydrogen or electrons to neutralize free radicals. Additionally, its antimicrobial activity may involve the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2-hydroxy-: Lacks the tetradecyloxy group, making it less hydrophobic and less effective in certain applications.
Benzaldehyde, 4-hydroxy-: Lacks the hydroxyl group at the second position, resulting in different chemical reactivity and biological activity.
Benzaldehyde, 2,4-dihydroxy-: Contains an additional hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
The tetradecyloxy group enhances its hydrophobicity, making it suitable for applications in non-polar environments .
Properties
CAS No. |
97716-58-0 |
---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-hydroxy-4-tetradecoxybenzaldehyde |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-20-15-14-19(18-22)21(23)17-20/h14-15,17-18,23H,2-13,16H2,1H3 |
InChI Key |
RGNGWYBJJRYYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.